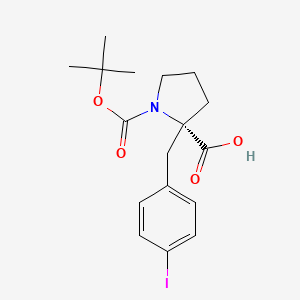

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

描述

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis, particularly in the preparation of complex molecules. Its structure includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and an iodinated benzyl group, making it a versatile intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.

Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Iodination: The benzyl group is introduced via a nucleophilic substitution reaction using 4-iodobenzyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, forming benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the iodinated benzyl group, replacing the iodine with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzyl derivatives with different substituents.

Substitution: Azido or thiol-substituted benzyl derivatives.

科学研究应用

Medicinal Chemistry

Potential Therapeutic Applications:

The compound has been studied for its role as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their efficacy as inhibitors in various biochemical pathways, including those related to cancer and metabolic disorders.

Case Study:

Research has indicated that specific derivatives of (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid exhibit promising activity as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This is significant because NAD+ plays a crucial role in cellular metabolism and energy production, and its depletion is associated with aging and several diseases .

Synthetic Methodologies

Synthesis Techniques:

The compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its pyrrolidine structure is conducive to transformations that yield complex molecules with potential biological activity.

Example of Synthesis:

Using palladium-catalyzed reactions, researchers have successfully utilized this compound in the synthesis of more complex indole derivatives. These derivatives are often explored for their pharmacological properties, including anti-cancer activities .

Structure-Activity Relationships (SAR)

Understanding SAR:

The compound's stereochemistry plays a critical role in its biological activity. Studies have shown that variations in the stereochemistry of similar compounds can lead to significant differences in potency and efficacy. For example, the (S)-isomer has been observed to have higher efficacy compared to its (R)-counterpart in certain assays related to enzyme inhibition .

Data Table: Structure-Activity Relationships

| Compound Isomer | Potency (μM) | Efficacy (%) |

|---|---|---|

| (R)-Isomer | 1 - 16 | Lower |

| (S)-Isomer | Higher | Higher |

作用机制

The compound exerts its effects primarily through its reactive iodinated benzyl group, which can participate in various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group, ensuring the stability of the molecule during reactions. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.

相似化合物的比较

- (S)-1-(tert-Butoxycarbonyl)-2-(4-bromobenzyl)pyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness: The iodinated benzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid provides unique reactivity compared to its brominated, chlorinated, or fluorinated counterparts. Iodine is a better leaving group, making the compound more reactive in substitution reactions, which can be advantageous in synthetic applications.

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(S)-α-(4-iodobenzyl)-proline, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies, highlighting its potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C17H22INO4

- Molecular Weight : 431.27 g/mol

- CAS Number : 1217686-40-2

- Purity : Typically 95% or higher

- Structure : Contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 4-iodobenzyl substituent.

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The presence of the iodine atom enhances the molecule's binding affinity to certain biological targets, making it a candidate for drug development.

Binding Affinity and Selectivity

Studies have shown that halogenated compounds can significantly influence receptor binding profiles. For instance, iodinated derivatives have been found to exhibit enhanced selectivity towards certain glutamate receptors, which are crucial in neuropharmacology. This selectivity can lead to potential therapeutic applications in treating neurological disorders .

Synthesis and Characterization

A study focused on the synthesis of this compound detailed its enantiopure synthesis using advanced stereochemical techniques. The synthesis involved the use of chiral reagents and was optimized for yield and purity. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity .

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. Animal models treated with this compound showed significant reductions in inflammatory markers. These findings suggest that the compound may be beneficial in developing treatments for inflammatory diseases .

Data Table: Summary of Biological Activities

化学反应分析

1.1. Carbodiimide-Mediated Amide Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by amines.

-

Example : A similar Boc-protected proline derivative was coupled with L-threonine amide using EDC/HOBt in dichloromethane, yielding 36.2% of the amide product after purification .

-

Conditions :

Reagent Equivalents Solvent Temperature Yield EDC/HOBt/N-methylmorpholine 1.2/1.2/3.0 DCM RT, 16 hrs 36.2%

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Outcome : Generates a free amine, enabling further functionalization (e.g., alkylation or acylation).

Cross-Coupling at the Iodoarene Site

The 4-iodobenzyl group enables participation in transition-metal-catalyzed reactions:

3.1. Suzuki–Miyaura Coupling

-

Reagents : Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids.

-

Application : Forms biaryl systems, useful for introducing aromatic diversity.

3.2. Ullmann-Type Coupling

-

Reagents : Copper catalysts for C–N or C–O bond formation.

Transannular Reactions (Hypothetical)

While not directly reported for this compound, analogous pyrrolidine systems undergo transannular cyclization. For example:

-

Reaction : Benzo-fused medium-sized lactams undergo transannular amidobromination with N-bromosuccinimide (NBS) and diphenylphosphoric acid, followed by elimination to form bicyclic scaffolds .

-

Conditions :

Step Reagents Solvent Time Yield Amidobromination NBS, diphenylphosphoric acid DCM 40 min 40–95% Elimination DBU (1,8-diazabicycloundec-7-ene) Et₂O – –

Oxidation and Reduction

-

Carboxylic Acid Reduction : LiAlH₄ or BH₃·THF reduces the acid to a primary alcohol.

-

Iodoarene Reduction : Hydrogenolysis with Pd/C or Ni catalysts removes iodine.

Chiral Resolution

The (S)-configuration at C2 is retained during reactions due to the rigidity of the pyrrolidine ring, as seen in analogous Boc-protected proline systems .

Key Challenges

-

Steric Hindrance : The 4-iodobenzyl group may slow coupling or cyclization reactions.

-

Iodine Stability : Sensitive to strong bases or nucleophiles (e.g., Grignard reagents).

属性

IUPAC Name |

(2S)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXNFISDKPVCF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428032 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217686-40-2 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。